Isonicotinaldehyde 1-oxide
Overview
Description
Isonicotinaldehyde 1-oxide is a chemical compound with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol . It is also known by several synonyms such as 4-Pyridinecarboxaldehyde N-oxide, 4-Formylpyridine 1-oxide, and 1-oxidopyridin-1-ium-4-carbaldehyde . This compound is a derivative of pyridine, where the aldehyde group is attached to the fourth position of the pyridine ring, and it has an additional oxygen atom bonded to the nitrogen atom in the ring.
Preparation Methods
The synthesis of isonicotinaldehyde 1-oxide can be achieved through various methods. One common synthetic route involves the oxidation of isonicotinaldehyde using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Isonicotinaldehyde 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. For example, reduction of this compound with sodium borohydride can yield isonicotinaldehyde, while oxidation with stronger oxidizing agents can produce isonicotinic acid . Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Isonicotinaldehyde 1-oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and analysis of complex mixtures . In industry, it is utilized in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of isonicotinaldehyde 1-oxide involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, participating in redox reactions that alter the chemical environment of the target molecules . The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to changes in cellular function and signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Isonicotinaldehyde 1-oxide can be compared with other similar compounds such as picolinaldehyde (pyridine-2-carboxaldehyde) and nicotinaldehyde (pyridine-3-carboxaldehyde) . These compounds share a similar pyridine ring structure with an aldehyde group, but differ in the position of the aldehyde group on the ring. This compound is unique due to the presence of the additional oxygen atom bonded to the nitrogen atom in the ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQKVZJRMHPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222501 | |
Record name | Isonicotinaldehyde 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-42-4 | |
Record name | 4-Pyridinecarboxaldehyde, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7216-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinaldehyde 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonicotinaldehyde 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine under acidic and neutral conditions?
A1: The research by [] conclusively shows that the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine, under both acidic and neutral conditions, is the dehydration of the carbinolamine intermediate. This conclusion is supported by several key observations:
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